4-[(chloroacetyl)amino]-N,N-dimethylbenzamide
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Overview
Description
“4-[(chloroacetyl)amino]-N,N-dimethylbenzamide” is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 . It is used in biochemical research .
Synthesis Analysis
The synthesis of benzamides, which includes compounds like “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroanalytical techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this class of compounds, including “this compound”, can be used to obtain biologically active novel heterocyclic moieties . The reaction involves the use of chloroacetyl chloride in many acylation reactions with alcohols, amines, alkynes, and also in Friedel–Crafts reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted melting point of 176.29°C, a predicted boiling point of 469.4°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.59 .Scientific Research Applications
Chemical Analysis and Synthesis
Research on chemical compounds often involves detailed analysis and synthesis to understand their properties and potential applications. For example, studies on the chemistry and biochemistry of acrylamide have provided insights into the formation, distribution, and impact of this compound in food, highlighting the importance of understanding chemical properties for health and safety assessments (Friedman, 2003).
Pharmacological Applications
Some compounds are explored for their therapeutic potential. The review of the preclinical pharmacology of tiagabine, a potent and selective GABA uptake inhibitor, illustrates the process of evaluating a compound's biochemical profile, mechanism of action, and potential therapeutic applications in treating disorders such as epilepsy (Suzdak & Jansen, 1995).
Molecular Imprinting and Sensors
Molecularly imprinted polymers (MIPs) are used in sensors and biosensors for the selective detection of specific molecules, including amino acids. A review highlights advancements in sensors and biosensors modified with conducting polymers and MIPs for electrochemical detection of amino acids, showing the intersection of chemistry, materials science, and bioengineering in developing diagnostic tools (Dinu & Apetrei, 2022).
Mechanism of Action
Target of Action
It is suggested that similar compounds act onnerve endings or around nerve trunks , and are combined with specific sodium ion (Na+) channel sites on the nerve membrane .
Mode of Action
4-[(chloroacetyl)amino]-N,N-dimethylbenzamide, like other local anesthetics, can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses . This results in a reversible blockage of the generation and conduction of sensory nerve impulses .
Biochemical Pathways
It is known that local anesthetics decrease the excitability of nerve membranes, but have no effect on their resting potential .
Pharmacokinetics
The compound’s molecular weight is 24069 , which may influence its bioavailability.
Result of Action
Similar compounds temporarily eliminate local sensation (mainly pain sensation) under the condition of consciousness .
Action Environment
It is known that the compound can be stored at room temperature .
Future Directions
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(16)8-3-5-9(6-4-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTWPYQAIJYIGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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